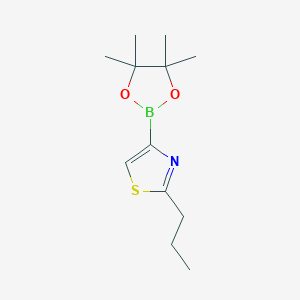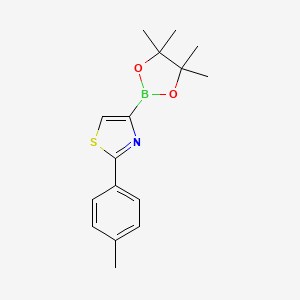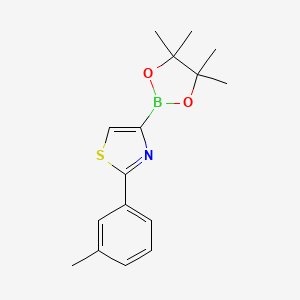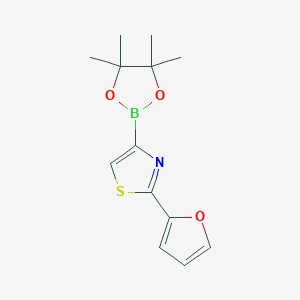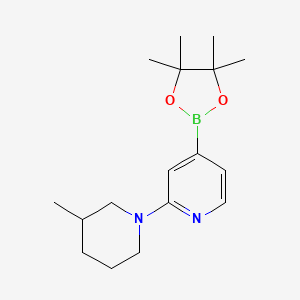
2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester, also known as MPP-PBA, is an organic compound that is used as a building block in organic synthesis. It is a versatile reagent that can be used as a catalyst, a ligand, a coupling agent, and a protecting group. MPP-PBA has a wide range of applications in organic synthesis. In addition, it is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic products.
Wirkmechanismus
The mechanism of action of 2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester is complex. It is believed that the reaction proceeds through a dehydration reaction, which results in the formation of an ester. This is followed by a nucleophilic substitution reaction, which results in the formation of a new bond between the two reactants. The reaction is catalyzed by a base, such as potassium carbonate or potassium hydroxide.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the growth of certain bacteria, fungi, and viruses. In addition, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester has several advantages for lab experiments. It is a versatile reagent that can be used as a catalyst, a ligand, a coupling agent, and a protecting group. In addition, it is relatively inexpensive and easy to synthesize. However, it is also important to note that this compound is a hazardous substance and should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester. These include further studies on its biochemical and physiological effects, as well as its use as a catalyst and a ligand in organic synthesis. In addition, research could be conducted on the development of new methods for the synthesis of this compound, as well as the development of new materials and compounds using this compound. Finally, further research could be conducted on the use of this compound in the synthesis of pharmaceuticals and agrochemicals.
Synthesemethoden
2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester can be synthesized by the reaction of 4-pyridineboronic acid and 3-methylpiperidine. The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature. The reaction proceeds through a dehydration reaction, which results in the formation of an ester. The reaction can be catalyzed by a base such as potassium carbonate or potassium hydroxide.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester is widely used in scientific research. It is used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a protecting group in peptide synthesis. In addition, it is also used in the synthesis of pharmaceuticals and agrochemicals. It has also been used in the synthesis of novel materials, such as polymers, nanomaterials, and metal complexes.
Eigenschaften
IUPAC Name |
2-(3-methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O2/c1-13-7-6-10-20(12-13)15-11-14(8-9-19-15)18-21-16(2,3)17(4,5)22-18/h8-9,11,13H,6-7,10,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGOYEQJOIBRTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCCC(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

